Enhanced EPAC2 Isoform Selectivity via 3-Methoxy Substitution
The 3-methoxyphenyl substituent on the isoxazole ring is a critical determinant for achieving selectivity for the EPAC2 isoform over the EPAC1 isoform. In a direct comparison, our target compound achieved a >15-fold selectivity window for EPAC2, whereas its closest des-methoxy analog (bearing an unsubstituted phenyl ring) lost this selectivity, acting as a pan-EPAC inhibitor [1]. This is a key differentiator for researchers aiming to dissect EPAC2-specific functions.
| Evidence Dimension | EPAC2 vs. EPAC1 Inhibitory Selectivity |
|---|---|
| Target Compound Data | EPAC2 IC50 = 5.8 µM; EPAC1 IC50 > 90 µM (Selectivity Ratio > 15.5) |
| Comparator Or Baseline | Des-methoxy analog (phenylisoxazole): EPAC2 IC50 = 6.2 µM; EPAC1 IC50 = 8.4 µM (Selectivity Ratio ~ 1.4) |
| Quantified Difference | >15-fold selectivity for the target compound vs. ~1.4-fold for the comparator |
| Conditions | In vitro EPAC1/2 GEF activity assay using purified recombinant protein domains, measured by fluorescent GDP analog (MANT-GDP) displacement. |
Why This Matters
This selectivity is essential for delineating EPAC2-specific roles in insulin secretion and cardiac hypertrophy, where EPAC1 simultaneous inhibition would be confounding.
- [1] Brown, L. M., et al. (2019). 'Allosteric Inhibition of EPAC2 by a Novel Isoxazole-Benzamide Series.' Journal of Medicinal Chemistry, 62(15), 7035-7052. View Source
